Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1353877-96-9
VCID: VC2847270
InChI: InChI=1S/C12H8ClN3O2S/c1-18-12(17)9-8(14)7-3-5-2-6(13)4-15-10(5)16-11(7)19-9/h2-4H,14H2,1H3
SMILES: COC(=O)C1=C(C2=CC3=CC(=CN=C3N=C2S1)Cl)N
Molecular Formula: C12H8ClN3O2S
Molecular Weight: 293.73 g/mol

Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate

CAS No.: 1353877-96-9

Cat. No.: VC2847270

Molecular Formula: C12H8ClN3O2S

Molecular Weight: 293.73 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate - 1353877-96-9

Specification

CAS No. 1353877-96-9
Molecular Formula C12H8ClN3O2S
Molecular Weight 293.73 g/mol
IUPAC Name methyl 3-amino-6-chlorothieno[2,3-b][1,8]naphthyridine-2-carboxylate
Standard InChI InChI=1S/C12H8ClN3O2S/c1-18-12(17)9-8(14)7-3-5-2-6(13)4-15-10(5)16-11(7)19-9/h2-4H,14H2,1H3
Standard InChI Key PFFZGLXRMCBFRX-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=CC3=CC(=CN=C3N=C2S1)Cl)N
Canonical SMILES COC(=O)C1=C(C2=CC3=CC(=CN=C3N=C2S1)Cl)N

Introduction

Physical and Chemical Properties

Methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate is a heterocyclic compound belonging to the 1,8-naphthyridine class and is characterized by a fused ring system containing thiophene and 1,8-naphthyridine moieties. The compound possesses several key physical and chemical properties, summarized in the following table:

PropertyValue
CAS Number1353877-96-9
Molecular FormulaC12H8ClN3O2S
Molecular Weight293.73 g/mol
Melting Point260°C (with decomposition)
IUPAC Namemethyl 3-amino-6-chlorothieno[2,3-b] naphthyridine-2-carboxylate
InChI KeyPFFZGLXRMCBFRX-UHFFFAOYSA-N
EINECS Number937-505-9
SMILESCOC(=O)C1=C(C2=CC3=CC(=CN=C3N=C2S1)Cl)N
Physical FormSolid

The compound contains several functional groups that contribute to its chemical properties. The amino group at position 3 can act as a hydrogen bond donor and participate in various chemical transformations. The methyl carboxylate group at position 2 introduces potential for hydrolysis and other ester reactions, while the chloro substituent at position 6 affects the electronic distribution and lipophilicity of the molecule .

Structural Characteristics

Core Structure

The core of methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate consists of a thieno[2,3-b] naphthyridine scaffold, which represents a fusion of three heterocyclic rings: a thiophene ring containing a sulfur atom, and two pyridine rings forming the 1,8-naphthyridine system with nitrogen atoms at positions 1 and 8.

This tricyclic arrangement creates a planar, conjugated system with distinct electronic properties due to the presence of multiple heteroatoms within the ring system. The conjugated nature of this system contributes to the compound's potential for interactions with biological targets through π-π stacking and other non-covalent interactions .

Functional Groups and Their Significance

The compound contains three key substituents that influence its chemical behavior and potential biological activities:

  • The amino group (-NH2) at position 3:

    • Introduces basic character to the molecule

    • Can participate in hydrogen bonding as both donor and acceptor

    • Provides a site for further chemical modification and derivatization

    • May enhance water solubility compared to non-aminated analogs

  • The methyl carboxylate group (-COOCH3) at position 2:

    • Acts as a hydrogen bond acceptor

    • May undergo hydrolysis to yield the corresponding carboxylic acid

    • Serves as a potential handle for structural modifications

    • Affects the electronic distribution in the thiophene ring

  • The chloro substituent at position 6:

    • Introduces lipophilicity to the molecule

    • Creates an electronegative center that influences the electronic distribution

    • May participate in halogen bonding interactions with biological targets

    • Could potentially serve as a leaving group in nucleophilic substitution reactions

SupplierProduct CodePackage SizePrice (as of April 2025)
Sigma-AldrichKEY338511751500 mg€538.30
Key Organics / BIONETKF-0732500 mgNot specified
Vulcan ChemVC2847270VariousNot specified

The relatively high price reflects the compound's specialized nature and limited production scale .

Research Status

The compound is primarily used in research settings for:

  • Investigation of structure-activity relationships

  • Development of potential therapeutic agents

  • Study of heterocyclic chemistry

  • Exploration of novel synthetic methodologies

Structure-Activity Relationship Studies

Understanding the relationship between the structure of methyl 3-amino-6-chlorothieno[2,3-b]1,8-naphthyridine-2-carboxylate and its potential biological activities is crucial for guiding future research.

Key Structural Features Influencing Activity

Several structural elements of the compound may contribute to its biological profile:

  • The 1,8-naphthyridine core: This scaffold has been associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

  • The thiophene fusion: The introduction of the thiophene ring may enhance binding to specific biological targets and affect the compound's pharmacokinetic properties.

  • The amino group at position 3: This group may be critical for hydrogen bonding interactions with biological targets and could enhance water solubility.

  • The chloro substituent at position 6: This halogen substituent may influence membrane permeability and binding interactions with target proteins.

  • The methyl carboxylate group at position 2: This ester functionality may be involved in specific interactions with biological targets and could serve as a site for metabolic transformation.

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